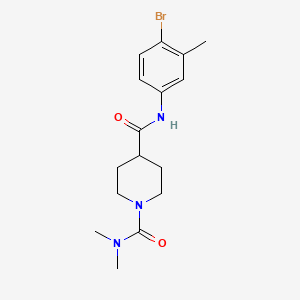
3-(1,3-benzodioxol-5-yl)-N-(1,5-dimethylhexyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-N-(1,5-dimethylhexyl)acrylamide, also known as MDMA, is a synthetic compound that has gained popularity as a recreational drug due to its euphoric and empathogenic effects. However, in recent years, MDMA has also gained attention in scientific research due to its potential therapeutic applications in the treatment of various mental health disorders.
作用機序
3-(1,3-benzodioxol-5-yl)-N-(1,5-dimethylhexyl)acrylamide acts primarily on the serotonin system in the brain. It stimulates the release of serotonin from the presynaptic neurons and blocks its reuptake, leading to an increase in the extracellular concentration of serotonin. This increase in serotonin levels is responsible for the euphoric and empathogenic effects of this compound. Additionally, this compound also affects the release and reuptake of dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has both acute and long-term effects on the brain and body. Acute effects include increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria, empathy, and sociability. Long-term effects of this compound use include neurotoxicity, cognitive impairment, and mood disorders. However, these effects are primarily observed in heavy users and can be mitigated by responsible use and proper dosing.
実験室実験の利点と制限
3-(1,3-benzodioxol-5-yl)-N-(1,5-dimethylhexyl)acrylamide has several advantages as a research tool. It is relatively easy to synthesize and has a well-understood mechanism of action. Additionally, this compound produces robust and consistent effects, making it useful for studying the neurobiological basis of emotional processing and social behavior. However, the recreational use of this compound has made it a controlled substance in many countries, which limits its availability for research purposes.
将来の方向性
There are several areas of future research that could expand our understanding of 3-(1,3-benzodioxol-5-yl)-N-(1,5-dimethylhexyl)acrylamide's therapeutic potential. One area of interest is the use of this compound in the treatment of other mental health disorders, such as addiction and autism spectrum disorder. Additionally, there is a need for further research into the long-term effects of this compound use, as well as the development of safer and more effective dosing regimens. Finally, there is a need for more research into the neurobiological basis of this compound's effects, which could lead to the development of new treatments for mental health disorders.
合成法
3-(1,3-benzodioxol-5-yl)-N-(1,5-dimethylhexyl)acrylamide is synthesized from safrole, a natural oil extracted from the roots of the sassafras tree. The synthesis process involves several steps, including isomerization, oxidation, and amination. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-N-(1,5-dimethylhexyl)acrylamide has shown promising results in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. Studies have shown that this compound-assisted psychotherapy can help patients overcome their emotional trauma by enhancing their ability to process and integrate traumatic memories. This compound works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, which leads to a state of increased emotional openness and empathy.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(6-methylheptan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-13(2)5-4-6-14(3)19-18(20)10-8-15-7-9-16-17(11-15)22-12-21-16/h7-11,13-14H,4-6,12H2,1-3H3,(H,19,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMYNURMUARWDE-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)NC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[6-(1,1-dimethylpropyl)-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5324817.png)
![2-methyl-4-[3-(2-pyridinylmethoxy)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5324820.png)
![1'-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5324841.png)
![3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5324850.png)
![N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide](/img/structure/B5324861.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5324876.png)

![3-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]-1,3-oxazinan-2-one](/img/structure/B5324888.png)
![(1R,2R,6S,7S)-4-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5324890.png)
![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5324892.png)
![1'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5324905.png)
![N'-[1-(4-bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5324910.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5324911.png)